
(2-(Trifluoromethyl)thiazol-5-yl)methanol
概要
説明
“(2-(Trifluoromethyl)thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H4F3NOS . It has a molecular weight of 183.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用
2-(Trifluoromethyl)thiazol-5-yl)methanol has been used in a variety of scientific research applications, such as the synthesis of other compounds, as well as in biochemical and physiological studies. In particular, (2-(Trifluoromethyl)thiazol-5-yl)methanol has been used in the synthesis of a variety of compounds, including 2-(trifluoromethyl)benzothiazole and 2-(trifluoromethyl)benzothiazoline. Additionally, this compound has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is a liquid at room temperature and is stored in a dry environment at 2-8°c , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is stored in a dry environment at 2-8°c , which may influence its stability and efficacy.
実験室実験の利点と制限
The use of 2-(Trifluoromethyl)thiazol-5-yl)methanol in laboratory experiments has a number of advantages and limitations. One of the main advantages of using (2-(Trifluoromethyl)thiazol-5-yl)methanol is that it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for a variety of research applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been found to be toxic at high concentrations, so it is important to ensure that experiments are conducted with the appropriate safety precautions.
将来の方向性
The potential future directions for the use of 2-(Trifluoromethyl)thiazol-5-yl)methanol are vast. One potential direction is the development of new pharmaceuticals based on (2-(Trifluoromethyl)thiazol-5-yl)methanol. Additionally, this compound could also be used to develop new treatments for a variety of diseases, such as cancer and inflammation. Furthermore, this compound could also be used to develop new compounds for use in industrial applications, such as the production of plastics or other materials. Finally, this compound could also be used as a tool for studying the biochemical and physiological effects of other compounds, such as drugs or other chemicals.
Safety and Hazards
“(2-(Trifluoromethyl)thiazol-5-yl)methanol” is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBHQFTYWBAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569511 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131748-97-5 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

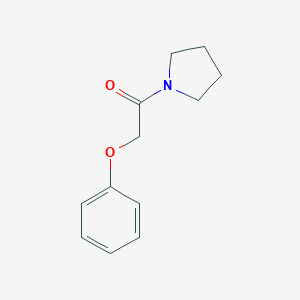

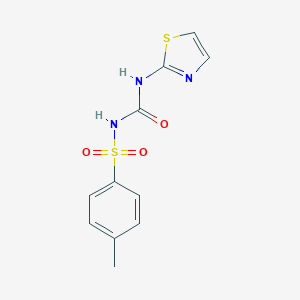
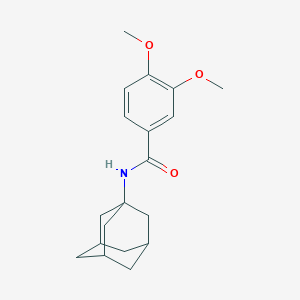

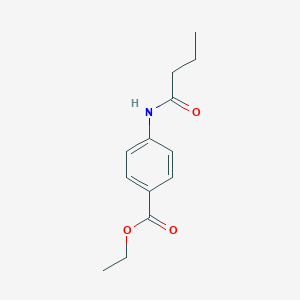

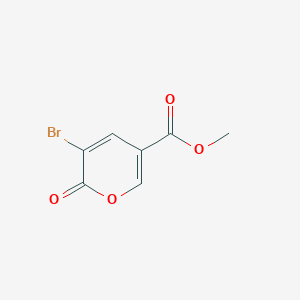
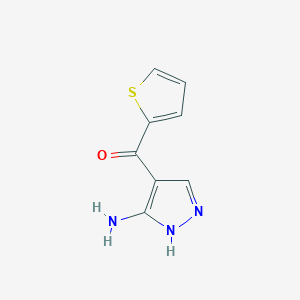
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
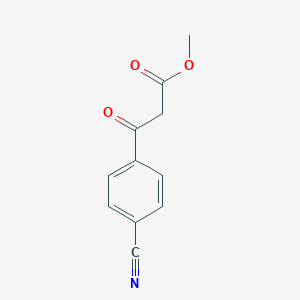


![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)